Ethyldichlorophosphine: A Technical Guide
Ethyldichlorophosphine: A Technical Guide
CAS Number: 1498-40-4
This technical guide provides an in-depth overview of ethyldichlorophosphine, a versatile organophosphorus compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and biological relevance.
Chemical and Physical Properties
Ethyldichlorophosphine is a colorless, corrosive, and flammable liquid with a pungent odor.[1] It is a reactive chemical intermediate used in the synthesis of various organophosphorus compounds. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Ethyldichlorophosphine
| Property | Value | Reference |
| CAS Number | 1498-40-4 | [1] |
| Molecular Formula | C2H5Cl2P | [1] |
| Molecular Weight | 130.94 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 113-116 °C | [1] |
| Density | 1.26 g/mL | [1] |
| Flash Point | 91 °F | [1] |
| Purity | 98% | [1] |
Synthesis and Experimental Protocols
The synthesis of dichlorophosphines, such as ethyldichlorophosphine, is typically achieved through the reaction of phosphorus trichloride (B1173362) with organometallic reagents like Grignard or organolithium compounds.[2] However, to control the high reactivity and prevent side reactions, alternative methods using organozinc reagents have been developed.[2] A general approach involves the reaction of a corresponding ethylating agent with phosphorus trichloride.
General Synthesis of Dichlorophosphines
A common synthetic strategy for aryl- and heteroaryl-dichlorophosphines involves the lithiation of a starting bromide, followed by transmetalation with zinc chloride, and subsequent reaction with phosphorus trichloride.[2] This method offers good yields (39-87%) and is compatible with a range of functional groups.[2]
Key Reactions and Experimental Protocols
Ethyldichlorophosphine is a valuable precursor for the synthesis of other organophosphorus compounds, notably phospholene oxides.
Synthesis of 1-Ethyl-3-methyl-3-phospholene 1-oxide
The McCormack cycloaddition is a key reaction for creating five-membered phosphorus heterocycles.[3] This involves the [4+1] cycloaddition of a conjugated diene, such as isoprene (B109036), with a phosphorus dihalide like ethyldichlorophosphine, followed by hydrolysis to yield the phospholene oxide.[3]
Experimental Protocol:
-
In a suitable reaction vessel, combine isoprene and ethyldichlorophosphine.
-
Allow the reaction to proceed at room temperature for 5-7 days to form the crystalline adduct, 1,1-dichloro-1-ethyl-3-methyl-3-phospholene.[3]
-
Carefully hydrolyze the adduct with ice water.[3]
-
Neutralize the reaction mixture, first with sodium hydroxide (B78521) and then with sodium bicarbonate to a pH of 6.5.[3]
-
Extract the product with chloroform.[3]
-
Purify the final product, 1-ethyl-3-methyl-3-phospholene 1-oxide, by vacuum distillation.[3]
Biological Activity and Signaling Pathways
Organophosphorus compounds are well-known for their biological activity, primarily as inhibitors of acetylcholinesterase (AChE).[4][5][6] This enzyme is crucial for the termination of nerve impulse transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132).[4]
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase by organophosphorus compounds leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and disrupted neurotransmission.[4] This mechanism is the basis for the toxicity of many organophosphorus compounds and is also exploited in the development of certain drugs.[4][7] The potency of an inhibitor is often measured by its IC50 value, the concentration required to inhibit 50% of the enzyme's activity.
Spectroscopic Data
The structural elucidation of ethyldichlorophosphine and its derivatives relies on various spectroscopic techniques.
Table 2: Spectroscopic Data for Ethyldichlorophosphine and Related Compounds
| Technique | Observation | Reference |
| 31P NMR | Dichlorophosphines typically show chemical shifts in the range of 160 to 200 ppm. | [8][9] |
| IR Spectroscopy | The IR spectrum of related ethyl dichlorophosphate (B8581778) shows characteristic peaks. | [2][4] |
Applications in Drug Development and Research
While direct applications of ethyldichlorophosphine in pharmaceuticals are not extensively documented, its role as a reactive intermediate makes it a valuable tool in the synthesis of more complex molecules. Organophosphorus compounds, in general, are a significant class of therapeutic agents.[7] The ability of ethyldichlorophosphine to serve as a precursor for P-heterocycles, such as phospholene oxides, opens avenues for the creation of novel scaffolds for drug discovery.[3] These heterocyclic structures are of interest due to their diverse biological activities.[3]
References
- 1. strem.com [strem.com]
- 2. Ethyl dichlorophosphate [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl dichlorophosphate [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. 31P [nmr.chem.ucsb.edu]
